molecular formula C17H20N2OS B4584456 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine

Cat. No.: B4584456
M. Wt: 300.4 g/mol
InChI Key: HRCVGLOOQHMLJZ-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a butylsulfanyl group and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the indene derivative. The indene derivative can be synthesized through the hydrogenation of indene to form 2,3-dihydro-1H-inden-5-ol. This intermediate is then reacted with butyl bromide in the presence of a base to form the butylsulfanyl derivative. Finally, the butylsulfanyl derivative is reacted with a pyrimidine precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring or the butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially affecting their function. The indene derivative may also contribute to the compound’s biological activity by interacting with cellular membranes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]benzene
  • 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]thiophene

Uniqueness

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine is unique due to the combination of the pyrimidine ring and the indene derivative, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1(2-12-21-17-18-9-4-10-19-17)11-20-16-8-7-14-5-3-6-15(14)13-16/h4,7-10,13H,1-3,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVGLOOQHMLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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